1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl-
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Overview
Description
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- can be achieved through several synthetic routes. One common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water at room temperature . The reaction yields the desired pyrazole derivative with high efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- can be compared with other pyrazole derivatives such as:
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar in structure but with an amino group instead of a cyano group.
5-Amino-1H-pyrazole-4-carboxamide sulfate salt: Contains a sulfate group, which may alter its solubility and reactivity.
5-Amino-1H-pyrazole-4-carbonitriles: These compounds have a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-methyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98476-01-8 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c1-15-12(18)10-7-16-17(11(10)6-14)9-4-2-8(13)3-5-9/h2-5,7H,1H3,(H,15,18) |
InChI Key |
GXMVCIBGYNJHSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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